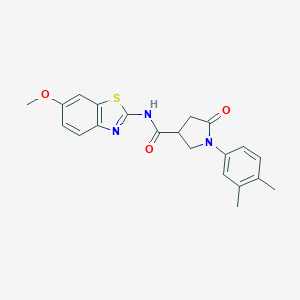
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MEPHEDRONE, is a synthetic psychoactive drug that belongs to the class of cathinones. It is a potent stimulant that has been widely used as a recreational drug. MEPHEDRONE is structurally similar to amphetamines and cathinones, and it has been reported to produce effects similar to those of cocaine and MDMA. In recent years, MEPHEDRONE has gained significant attention from the scientific community due to its potential as a research tool.
Mecanismo De Acción
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate acts as a potent stimulant by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. It works by binding to the transporters for these neurotransmitters and blocking their reuptake, leading to an increase in their concentrations in the synaptic cleft. This results in an increase in the activity of the neurons that use these neurotransmitters, leading to the characteristic stimulant effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce a variety of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce rewarding effects in animal studies, indicating its potential for abuse and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well characterized. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been shown to produce effects similar to those of other stimulants, making it a useful tool for studying the mechanisms of action of these drugs. However, 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate also has several limitations. It is a potent stimulant that can cause adverse effects, such as cardiovascular problems and hyperthermia. It is also a controlled substance in many countries, which can restrict its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of interest is the development of new analogs of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate that have improved selectivity and potency for the dopamine transporter. Another area of interest is the investigation of the long-term effects of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate use on the brain and behavior. Additionally, research on the potential therapeutic uses of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in the treatment of psychiatric disorders, such as depression and addiction, is also an area of interest.
Métodos De Síntesis
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be synthesized by using a variety of methods, including the reductive amination of 4-methylpropiophenone with 4-methylphenylamine, the condensation of 4-methylpropiophenone with pyrrolidine-3-carboxylic acid, and the reaction of 4-methylpropiophenone with ammonium acetate and acetic anhydride. The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used as a research tool in a variety of scientific studies. It has been shown to act as a substrate for the dopamine transporter, serotonin transporter, and norepinephrine transporter. 2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been used to investigate the mechanisms of action of these transporters and their role in the development of addiction. It has also been used to study the effects of stimulants on the brain and the potential for drug abuse.
Propiedades
Nombre del producto |
2-(4-Methylphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
Fórmula molecular |
C20H19NO4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO4/c1-14-7-9-15(10-8-14)18(22)13-25-20(24)16-11-19(23)21(12-16)17-5-3-2-4-6-17/h2-10,16H,11-13H2,1H3 |
Clave InChI |
SKAFWARMAYPAFR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)



![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)





